molecular formula C25H27N3O4S B6140881 N-(4-benzamidophenyl)-3-(diethylsulfamoyl)-4-methylbenzamide

N-(4-benzamidophenyl)-3-(diethylsulfamoyl)-4-methylbenzamide

Cat. No.: B6140881
M. Wt: 465.6 g/mol
InChI Key: WYYJKLVWJNKLQE-UHFFFAOYSA-N
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Description

N-(4-benzamidophenyl)-3-(diethylsulfamoyl)-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes benzamide and sulfamoyl functional groups. These groups contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamidophenyl)-3-(diethylsulfamoyl)-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Intermediate: The initial step involves the reaction of 4-aminobenzamide with an appropriate acylating agent to form the benzamide intermediate.

    Introduction of the Sulfamoyl Group: The benzamide intermediate is then reacted with diethylsulfamoyl chloride under basic conditions to introduce the sulfamoyl group.

    Final Coupling Reaction: The final step involves coupling the intermediate with 4-methylbenzoic acid or its derivatives under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamidophenyl)-3-(diethylsulfamoyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-benzamidophenyl)-3-(diethylsulfamoyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-benzamidophenyl)-3-(diethylsulfamoyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzamidophenyl)-5-bromofuran-2-carboxamide
  • N-(4-benzamidophenyl)thiophene-2-carboxamide
  • (4-benzamidophenyl)difluoromethylphosphonic acid

Uniqueness

N-(4-benzamidophenyl)-3-(diethylsulfamoyl)-4-methylbenzamide is unique due to its specific combination of benzamide and sulfamoyl functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

N-(4-benzamidophenyl)-3-(diethylsulfamoyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-4-28(5-2)33(31,32)23-17-20(12-11-18(23)3)25(30)27-22-15-13-21(14-16-22)26-24(29)19-9-7-6-8-10-19/h6-17H,4-5H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYJKLVWJNKLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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